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Compound Name: Potassium tetrafluoroaluminate

Cat. No.: B076227 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to Controlled Atmosphere Brazing
(CAB) with KAlF₄ Flux
Controlled Atmosphere Brazing (CAB) is a state-of-the-art method for joining aluminum

components, widely employed in the manufacturing of heat exchangers for the automotive and

HVAC industries.[1] This process utilizes a non-corrosive potassium aluminum fluoride (KAlF₄)

flux in a nitrogen-rich, controlled atmosphere furnace.[1] The KAlF₄ flux is critical for disrupting

the tenacious native oxide layer (Al₂O₃) on aluminum surfaces, which would otherwise prevent

proper wetting and flow of the filler metal.[2] The controlled atmosphere, typically nitrogen with

low oxygen and moisture levels, prevents re-oxidation of the aluminum during the high-

temperature brazing cycle.[3] This technology enables the production of lightweight, robust,

and complex aluminum assemblies with high joint integrity.[4]

Mechanism of KAlF₄ Flux Action
The effectiveness of the CAB process hinges on the chemical and physical transformations of

the KAlF₄ flux at elevated temperatures. The flux, often a mixture of potassium
tetrafluoroaluminate (KAlF₄) and potassium pentafluoroaluminate (K₂AlF₅), undergoes

several key changes during the heating cycle.[5]
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Dehydration: As the temperature rises (starting from 90°C), any hydrated forms of the flux,

such as K₂AlF₅·H₂O, release their water of crystallization.[5]

Eutectic Formation: Above 490°C, a chemical reaction occurs where 2 K₂AlF₅ → KAlF₄ +

K₃AlF₆. This transformation is crucial as it forms a eutectic mixture with a well-defined

melting range of 565°C to 572°C.[5]

Oxide Removal: Once molten, the flux becomes active, dissolving and displacing the

aluminum oxide layer from the surfaces to be joined.[2] This allows the molten aluminum-

silicon filler metal to wet the base metal.

Joint Formation: With the oxide barrier removed, the filler metal flows into the joint via

capillary action.[2] Upon cooling, it solidifies to form a strong metallurgical bond.[2]

Data Presentation: Process Parameters and
Outcomes
The success of the CAB process is dependent on the precise control of several key

parameters. The following tables summarize quantitative data for these parameters.
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Parameter
Recommended
Range

Unit Notes

Furnace Atmosphere

Nitrogen (N₂) Purity > 99.995 %
The primary inert gas

to prevent oxidation.

Oxygen (O₂) Content < 100 ppm
Minimizes re-oxidation

of aluminum surfaces.

Dew Point ≤ -40 °C

Low moisture content

is critical to prevent

reaction with flux and

formation of HF gas.

Flux Application

Flux Loading

(Standard)
3 - 5 g/m²

Recommended for

most applications to

ensure sufficient oxide

removal without

excessive residue.

Flux Loading (High

Mg Alloys)
10 - 15 g/m²

Higher loading may be

necessary to

counteract the

"poisoning" effect of

magnesium.[2]

Brazing Cycle

Heating Rate up to 45 °C/min

A faster heating rate is

generally preferred to

ensure the flux is

molten when the filler

metal melts.[5]

Brazing Temperature 590 - 610 °C Must be above the

filler metal's liquidus

temperature but below
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the base metal's

solidus.[6]

Dwell Time at Brazing

Temp.
3 - 5 min

Time must be

sufficient for the filler

metal to flow and form

joints, but not so long

as to cause excessive

erosion of the base

metal.[5]

Cooling Rate (Initial) 30 - 55 °C/s

The cooling rate can

influence the

microstructure and

mechanical properties

of the joint.[7]

Table 1: Key Process Parameters for Controlled Atmosphere Brazing.

Alloy Combination
Brazing
Temperature (°C)

Dwell Time (min)
Resulting Joint
Shear Strength
(MPa)

3003 with Al-Si-Cu-Ni

filler
565 15 46.4

3003 with Al-Si-Cu-Ni

filler
570 15 ~60

3003 with Al-Si-Cu-Ni

filler
575 15 ~62.3

3003 with Al-Si-Cu-Ni

filler
575 20 76.1

Table 2: Example Brazing Parameters and Resulting Joint Strength for AA3003. Data is

illustrative and specific outcomes will depend on the exact filler metal and joint design.[8]
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Flux Type Flux Load (g/m²)
Base Material (Mg
Content)

Fillet Formation
Quality

NOCOLOK® Cs Flux 10 1.36%
Very small,

inconsistent seam

MD001212 LiCs24 10 1.36% Small, weak seam

NOCOLOK® Cs Flux 15 1.36% Weak seam

MD001212 LiCs24 15 1.36%
Thicker seam, good

quality joint

Table 3: Influence of Flux Composition and Loading on Brazing High Magnesium (Mg)

Aluminum Alloys.[2]

Experimental Protocols
Protocol for Sample Preparation and Flux Application

Component Cleaning:

Thoroughly degrease all aluminum components to remove oils, lubricants, and other

contaminants.[5]

Employ either an aqueous cleaning solution at 50-80°C or thermal degreasing for

lubricants designed to evaporate.[5]

For laboratory-scale experiments, ultrasonic cleaning in ethanol for 10 minutes at 60°C

can be effective.[3]

Flux Slurry Preparation:

Prepare an aqueous slurry of the KAlF₄ flux. The concentration will depend on the

application method.

Maintain continuous agitation of the slurry to prevent the flux particles from settling.

Flux Application:
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Apply the flux slurry to the components to be brazed using spraying, dipping, or flooding

methods to achieve a uniform coating.

For precise laboratory application, an airbrush or micropipette can be used to control the

flux load on the joint area.

Drying:

Dry the flux-coated components in an oven at a temperature between 150°C and 200°C to

evaporate the water before they enter the brazing furnace.

Protocol for Controlled Atmosphere Brazing Cycle
Furnace Purging:

Place the assembled components into the CAB furnace.

Purge the furnace with high-purity nitrogen gas to reduce the oxygen concentration to

below 100 ppm and the dew point to -40°C or lower.

Heating Ramp-Up:

Program the furnace to heat the assembly at a controlled rate, typically between 20°C/min

and 45°C/min.[5]

Brazing (Dwell):

Hold the assembly at the target brazing temperature (e.g., 600°C) for a dwell time of 3 to 5

minutes.[5] This allows for temperature equalization and for the molten filler metal to flow

into the joints.

Cooling:

Cool the brazed assembly under the controlled nitrogen atmosphere. The initial cooling

rate should be rapid enough to achieve a fine-grained microstructure in the joint.

Continue cooling until the part temperature is below 200°C before removing it from the

furnace to prevent oxidation.
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Protocol for Post-Brazing Analysis
Visual Inspection:

Visually examine the brazed joints for completeness, uniformity of fillets, and any signs of

defects such as voids or excessive erosion.

Leak Testing:

For components like heat exchangers, perform a leak test (e.g., helium mass

spectrometry) to ensure joint integrity.[8]

Metallographic Analysis:

Section the brazed joint using a precision saw.[9]

Mount the sectioned sample in a resin and polish it to a mirror finish using standard

metallographic procedures.[9]

Etch the sample to reveal the microstructure of the joint, including the filler metal, base

metal, and any intermetallic phases.

Examine the microstructure using optical microscopy or a scanning electron microscope

(SEM) to assess fillet size, porosity, and the extent of base metal erosion.[9]

Mechanical Testing:

Prepare test specimens according to relevant standards (e.g., ASTM D1002 for lap shear

strength).

Perform tensile or shear tests to quantify the mechanical strength of the brazed joint.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.mdpi.com/1996-1944/15/17/6080
http://www.aluminium-brazing.com/sponsor/nocolok/Files/PDFs/Publications_07.pdf
http://www.aluminium-brazing.com/sponsor/nocolok/Files/PDFs/Publications_07.pdf
http://www.aluminium-brazing.com/sponsor/nocolok/Files/PDFs/Publications_07.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Stage

Brazing Stage

Analysis Stage

1. Component Cleaning
(Aqueous or Thermal Degreasing)

2. Flux Application
(Slurry Spraying/Dipping)

3. Drying
(150-200°C)

4. Component Assembly

5. Furnace Purge
(N₂, <100ppm O₂, <-40°C Dew Point)

6. Heating Ramp-Up
(20-45°C/min)

7. Brazing Dwell
(590-610°C, 3-5 min)

8. Controlled Cooling

9. Visual Inspection

10. Leak Testing 11. Metallographic Analysis

12. Mechanical Testing

Click to download full resolution via product page

Caption: Experimental workflow for Controlled Atmosphere Brazing (CAB).
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Caption: Chemical and physical mechanism of KAlF₄ flux during brazing.
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Caption: Logical relationships between process parameters and common brazing defects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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